molecular formula C18H19N3O2 B11032324 N-(4-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

N-(4-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

Cat. No.: B11032324
M. Wt: 309.4 g/mol
InChI Key: CMQGFQYFNDXUSF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolidinones. This compound is characterized by its unique structure, which includes a pyrazolidinone ring, a phenyl group, and a 4-methylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide typically involves the following steps:

    Formation of the Pyrazolidinone Ring: This can be achieved by the reaction of phenylhydrazine with an appropriate diketone or ketoester under acidic or basic conditions to form the pyrazolidinone core.

    Acylation: The pyrazolidinone intermediate is then acylated with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-3-yl)acetamide: Similar structure but with a different substitution pattern on the pyrazolidinone ring.

    N-(4-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(4-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

InChI

InChI=1S/C18H19N3O2/c1-13-7-9-15(10-8-13)20-17(22)11-14-12-19-21(18(14)23)16-5-3-2-4-6-16/h2-10,14,19H,11-12H2,1H3,(H,20,22)

InChI Key

CMQGFQYFNDXUSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2CNN(C2=O)C3=CC=CC=C3

Origin of Product

United States

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